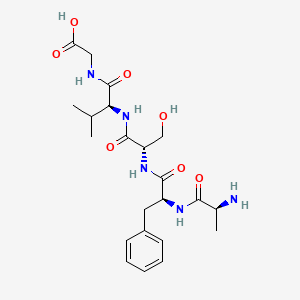![molecular formula C11H16O2 B12608801 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one CAS No. 649570-64-9](/img/structure/B12608801.png)
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a complex organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a tetrahydropyran ring, with a propan-2-yl substituent at the 6th position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported to facilitate the synthesis of substituted pyrans and furans . Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide a straightforward route to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, yielding alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), resulting in the replacement of specific functional groups with nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Applications De Recherche Scientifique
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog with a similar tetrahydropyran ring structure.
2,6-syn-disubstituted tetrahydropyrans: Compounds with similar structural motifs but different substituents.
Bipodonines: A class of natural sesquiterpenes with a related tetrahydropyran system.
Uniqueness
6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is unique due to its fused ring system and specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
649570-64-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
6-propan-2-yl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one |
InChI |
InChI=1S/C11H16O2/c1-7(2)9-6-8-4-3-5-13-11(8)10(9)12/h7,9H,3-6H2,1-2H3 |
Clé InChI |
OMJJSNZAIPMSHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC2=C(C1=O)OCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
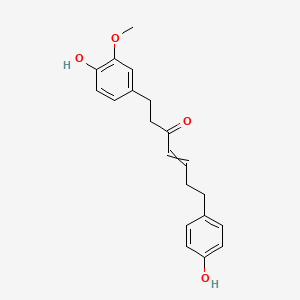
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
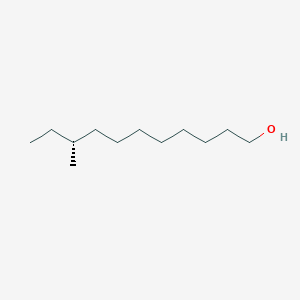
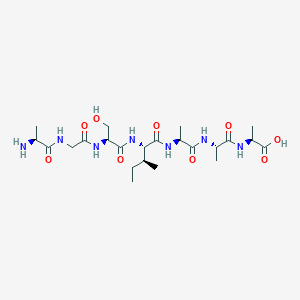
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
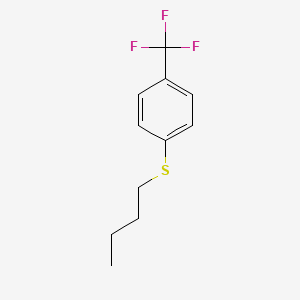
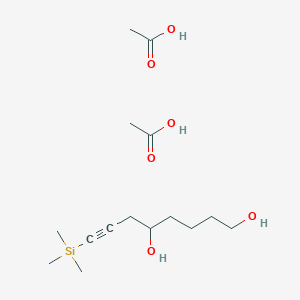
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
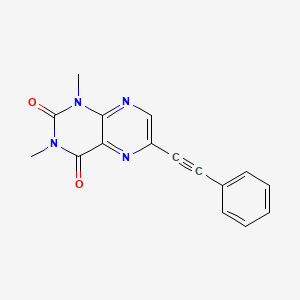
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
